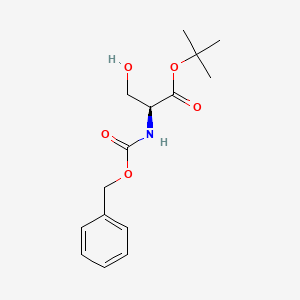

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

描述

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate is a useful research compound. Its molecular formula is C15H21NO5 and its molecular weight is 295.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate, with CAS number 59859-77-7, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₂₁NO₅, with a molecular weight of 295.33 g/mol. The compound features a tert-butyl group, a benzyloxycarbonyl amino group, and a hydroxypropanoate structure, which contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 59859-77-7 |

| Molecular Formula | C₁₅H₂₁NO₅ |

| Molecular Weight | 295.33 g/mol |

| InChI Key | KEGGPKIRWQIHQT-LBPRGKRZSA-N |

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells. This is particularly relevant in the context of inflammatory diseases.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines, thereby contributing to its anti-inflammatory effects.

- Cell Viability and Cytotoxicity : The effects on cell viability have been assessed using assays such as MTT. Results indicate that at certain concentrations, the compound does not adversely affect cell viability, suggesting a favorable safety profile for potential therapeutic applications.

Study 1: Anti-inflammatory Mechanisms

A study investigated the effects of this compound on LPS-stimulated RAW264.7 macrophages. The findings indicated that treatment with the compound significantly reduced nitric oxide (NO) production and inhibited the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Study 2: Cytotoxicity Assessment

In another study utilizing various concentrations of the compound (1, 10, and 100 µg/mL), it was found that while higher concentrations led to a decrease in cell viability (up to 31% reduction), lower concentrations exhibited no significant cytotoxic effects. This suggests that careful dosage could leverage its therapeutic benefits while minimizing toxicity.

科学研究应用

Pharmaceutical Synthesis

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for the introduction of functional groups that are critical in the development of bioactive molecules.

Case Study: PD-1/PD-L1 Inhibitors

One notable application is in the synthesis of PD-1/PD-L1 inhibitors, which are crucial in cancer immunotherapy. The compound acts as an intermediate in producing more complex structures that can effectively inhibit the PD-1/PD-L1 pathway, enhancing anti-tumor immunity .

Biochemical Research

The compound serves as a valuable building block for peptide synthesis and modification. It can be employed in the preparation of peptide derivatives that exhibit enhanced stability and bioavailability.

Example: Peptide Synthesis

In studies focusing on peptide synthesis, this compound has been used to construct peptides with specific amino acid sequences that are essential for biological activity. This application is particularly relevant in developing therapeutic peptides that target specific diseases .

Drug Delivery Systems

The compound's properties make it suitable for use in drug delivery systems, particularly in the formulation of prodrugs. Prodrugs are chemically modified drugs that become active only after metabolic conversion.

Research Insights

Research has indicated that modifying existing drugs with this compound can improve their pharmacokinetic profiles, leading to better absorption and reduced side effects .

Synthesis of Antibody-Drug Conjugates (ADCs)

Another significant application is in the synthesis of antibody-drug conjugates (ADCs). ADCs are targeted cancer therapies that combine antibodies with cytotoxic drugs. The compound can be used to link antibodies to drug components, enhancing the specificity and efficacy of cancer treatments .

Material Science Applications

Beyond pharmaceuticals, this compound has potential applications in material science, particularly in creating polymers and other materials with specific functional properties.

Example: Polymer Synthesis

The compound can be incorporated into polymer chains to impart desirable characteristics such as increased thermal stability or chemical resistance, making it useful in various industrial applications .

属性

IUPAC Name |

tert-butyl (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-13(18)12(9-17)16-14(19)20-10-11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3,(H,16,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGGPKIRWQIHQT-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456733 | |

| Record name | (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59859-77-7 | |

| Record name | (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。